Dimethicone copolyol bees wax

Catalog No.
S1829005
CAS No.
151661-97-1
M.F
C5H9NO3
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethicone copolyol bees wax

CAS Number

151661-97-1

Product Name

Dimethicone copolyol bees wax

Molecular Formula

C5H9NO3

Molecular Weight

0

Synonyms

Dimethicone copolyol bees wax

Dimethicone copolyol beeswax is a specialized compound formed by the combination of dimethicone copolyol and beeswax. Dimethicone copolyol, a silicone polymer with polyether side chains, is known for its emollient properties, while beeswax is a natural wax produced by honeybees that provides texture and stability in formulations. This compound is often used in cosmetic and personal care products due to its ability to enhance skin feel, improve texture, and provide moisture retention. It is recognized for its smooth application and non-greasy finish, making it suitable for various formulations including creams, lotions, and makeup products .

The synthesis of dimethicone copolyol beeswax typically involves the esterification reaction between dimethicone copolyol and beeswax. In this process, the hydroxyl groups of the polyether chains react with the carboxylic acid groups present in modified beeswax, forming ester linkages. This reaction not only modifies the physical properties of beeswax but also enhances the emulsifying and stabilizing capabilities of the resulting compound .

The synthesis of dimethicone copolyol beeswax can be achieved through several methods:

  • Esterification: This method involves reacting dimethicone copolyol with modified beeswax under controlled conditions to form ester bonds.
  • Emulsification: The compound can also be created through emulsification techniques, where dimethicone copolyol is blended with melted beeswax to form a stable emulsion.
  • Microwave-assisted synthesis: This innovative method uses microwave energy to facilitate the reaction between dimethicone copolyol and beeswax, often resulting in shorter reaction times and improved yields .

Dimethicone copolyol beeswax finds extensive use in various applications:

  • Cosmetics: It serves as an emollient, gellant, and texturizer in products like creams, lotions, lip glosses, and foundations.
  • Hair Care: The compound enhances gloss and manageability in hair products while providing conditioning benefits.
  • Skin Care: It is utilized in moisturizers due to its ability to create a protective barrier that locks in moisture.
  • Pharmaceuticals: Occasionally used in topical formulations for its soothing properties .

Research indicates that dimethicone copolyol beeswax interacts favorably with other cosmetic ingredients. It acts as a stabilizer for emulsions, enhancing the texture and consistency of formulations. Additionally, it can improve the sensory attributes of products by providing a silky feel without greasiness. Interaction studies have shown that it does not adversely affect the efficacy of active ingredients commonly used in cosmetic formulations .

Several compounds share similarities with dimethicone copolyol beeswax in terms of structure and function:

Compound NameKey FeaturesUnique Aspects
Cetyl PEG/PPG-10/1 DimethiconeActs as an emulsifier; provides stabilityMore focused on emulsification than texture
Cera BellinaModified beeswax; enhances spreadabilityDerived purely from beeswax without silicone
Polyglycerol-3 BeeswaxNatural emulsifier; provides moistureUtilizes polyglycerol instead of silicone
DimethylpolysiloxaneSilicone polymer; provides smoothnessLacks the emulsifying properties of copolyols

Dimethicone copolyol beeswax stands out due to its unique combination of silicone properties with natural wax characteristics, offering both functional benefits in formulation stability and enhanced sensory experiences for users .

Molecular Structure of Dimethicone Copolyol Beeswax

Dimethicone copolyol beeswax represents a complex hybrid material that combines the structural characteristics of silicone polymers with natural wax components through esterification chemistry [4]. The compound is specifically defined as an ester formed between fatty acids obtained from saponified beeswax and dimethicone copolyol, creating a unique molecular architecture that integrates both hydrophobic and hydrophilic regions [4].

The fundamental molecular structure consists of three primary components that work synergistically to create the final compound [4] [6]. The silicone backbone provides the foundational polymer structure, consisting of repeating dimethylsiloxane units with the general formula where silicon atoms are bonded to oxygen atoms in a linear chain configuration [1] [7]. Each silicon atom in the backbone carries two methyl groups, creating the characteristic dimethicone structure [7] [8].

The polyethylene glycol chains are grafted onto the silicone backbone through silicon-carbon bonds, with the polyethylene glycol segments containing repeating ethylene oxide units represented by the structure negative charge hydrogen two carbon hydrogen two oxygen negative charge [1] [5]. These polyethylene glycol chains typically range from short segments containing two to four ethylene oxide units to longer chains containing twenty-five or more units [11] [15].

The beeswax fatty acid component consists primarily of long-chain fatty acids derived from natural beeswax, with carbon chain lengths predominantly ranging from twenty-four to thirty-four carbons [17]. These fatty acid moieties are esterified with hydroxyl groups present on the polyethylene glycol chains, creating the final hybrid structure [4] [20].

ComponentChemical StructureMolecular Function
Dimethicone backboneLinear siloxane polymer with repeating Si-O units and methyl groupsProvides hydrophobic properties and silicone characteristics
Polyethylene glycol chainsRepeating units of ethylene oxide (-CH₂-CH₂-O-)Provides hydrophilic properties and water solubility
Beeswax fatty acid moietyPrimarily C₃₀-C₃₂ fatty acids esterified with the polyethylene glycol chainsContributes emollient properties and stability

Structural Relationship to Beeswax and Dimethicone

The structural relationship between dimethicone copolyol beeswax and its parent compounds demonstrates a sophisticated molecular engineering approach that combines the beneficial properties of both natural and synthetic materials [1] [4]. Dimethicone copolyols are derived from dimethicone polymers having molecular weights ranging from two hundred fifty to several million daltons [8]. The parent dimethicone structure consists of long linear chains of dimethylpolysiloxane which have been end-blocked by trimethylsilyl groups [7].

Natural beeswax provides the fatty acid component and consists primarily of five main chemical groups [17]. Free fatty acids typically comprise twelve to fourteen percent of beeswax composition, with most being saturated fatty acids having chain lengths of twenty-four to thirty-two carbons [17]. Linear wax monoesters and hydroxymonoesters constitute thirty-five to forty-five percent of beeswax, with chain lengths generally ranging from forty to forty-eight carbons [17]. Complex wax esters containing fifteen-hydroxypalmitic acid or diols comprise fifteen to twenty-seven percent of the total composition [17].

The integration of these two distinct chemical families occurs through controlled esterification reactions where the hydroxyl groups present on the polyethylene glycol chains of the dimethicone copolyol react with the carboxylic acid groups from the saponified beeswax fatty acids [4] [20]. This chemical bonding creates a stable ester linkage that maintains the integrity of both the silicone polymer backbone and the natural wax characteristics.

The resulting hybrid structure exhibits properties that are distinct from either parent compound alone [4] [13]. The silicone backbone provides thermal stability, water repellency, and unique sensory characteristics, while the beeswax component contributes natural emollient properties, enhanced substantivity, and improved compatibility with other natural ingredients [4] [17].

Beeswax ComponentTypical PercentageMain Constituents
Free fatty acids12-14%C₂₄-C₃₂ saturated fatty acids (85%)
Free primary fatty alcohols~1%C₂₈-C₃₅ chain length
Linear wax monoesters35-45%C₄₀-C₄₈ chain lengths, derived from palmitic, 15-hydroxypalmitic, and oleic acids
Complex wax esters15-27%Containing 15-hydroxypalmitic acid or diols
Hydrocarbons12-16%Odd-numbered, straight chain (C₂₇-C₃₃)

Polyethylene Glycol Modification Chemistry

The polyethylene glycol modification chemistry in dimethicone copolyol beeswax involves sophisticated polymer modification techniques that introduce hydrophilic segments into the predominantly hydrophobic silicone backbone [1] [5]. The modification process begins with the synthesis of dimethicone copolyols through hydrosilylation reactions, where hydrogen-containing dimethicone polymer blocks are reacted with allyl alkoxylate compounds [1] [5].

The polyethylene glycol chains are introduced through the controlled addition of ethylene oxide to establish the desired degree of ethoxylation [1] [26]. Polyethylene glycol, also known as polyethylene oxide or poly(oxyethylene), is a synthetic, hydrophilic and biocompatible polyether with the repeating unit structure of negative charge carbon hydrogen two carbon hydrogen two oxygen negative charge [26] [29]. The polymerization of ethylene oxide occurs through ring-opening polymerization mechanisms that can be precisely controlled to achieve specific molecular weights and chain lengths [29].

The modification chemistry involves the formation of silicon-carbon bonds between the silicone backbone and the polyethylene glycol chains [1] [8]. Type A copolymers are specifically defined as copolymers of dimethicone with pendant side chains of polyethylene glycol, polypropylene glycol, or block polymers of polyoxyethylene/polyoxypropylene which are added through silicon-carbon bonds [1] [8]. The weight ratios of polyoxyalkylene to dimethicone can vary from twenty-seven to seventy-three up to eighty to twenty, providing a wide range of hydrophilic-lipophilic balance options [8].

The polyethylene glycol modification significantly alters the physical and chemical properties of the base dimethicone polymer [1] [12]. The incorporation of polyethylene glycol chains increases water solubility, reduces surface tension, and enhances emulsification properties [1] [11]. The degree of polyethylene glycol modification directly correlates with the hydrophilicity of the final product, with higher degrees of ethoxylation resulting in greater water solubility and enhanced surfactant properties [11] [12].

Modern catalyst systems allow for the manufacture of dimethicone copolyol compounds with precise control over the polyethylene glycol chain length and distribution [5] [25]. The resulting polymers can be further modified through condensation chemistry to create specialized structures with enhanced stability and performance characteristics [25].

End-blocking Mechanisms with Ethylene Oxide

The end-blocking mechanisms with ethylene oxide represent a critical aspect of dimethicone copolyol beeswax synthesis that determines the final polymer architecture and stability [7] [27]. End-blocking refers to the process of terminating polymer chains with specific chemical groups to control molecular weight, prevent further polymerization, and modify the chemical properties of the terminal groups [7] [27].

In traditional dimethicone synthesis, polymer chains are typically end-blocked by trimethylsilyl groups, creating stable terminal structures [7] [8]. However, in the case of dimethicone copolyol beeswax, the end-blocking mechanisms involve the controlled addition of ethylene oxide units to create terminal polyethylene glycol segments [27]. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst selection to achieve the desired degree of ethoxylation [29].

The end-blocking process with ethylene oxide follows established principles of epoxide polymerization chemistry [29]. The reaction involves the ring-opening of ethylene oxide molecules in the presence of appropriate catalysts, with the newly formed hydroxyl groups serving as initiation sites for further ethylene oxide addition [29]. The chain length of the ethylene oxide segments can be controlled by adjusting the molar ratio of ethylene oxide to the initiating species and by controlling the reaction conditions [29].

Trimethylchlorosilane is commonly used during the polymerization of organo-silicones because it can control the chain length of organo-silicone polymers and blocks the end terminals of silicone polymers [27]. The incorporation of ethylene oxide end-blocking provides additional functionality by creating terminal hydroxyl groups that can participate in further chemical reactions, including the esterification with beeswax fatty acids [20].

The end-blocking mechanisms significantly influence the final properties of the dimethicone copolyol beeswax [12] . Proper end-blocking with ethylene oxide enhances the emulsifying properties of the final product by providing additional hydrophilic sites and improving the stability of the polymer structure . The controlled incorporation of ethylene oxide during end-blocking also influences the molecular weight distribution and the overall performance characteristics of the final compound [12] [15].

Molecular Weight Distribution and Characterization

The molecular weight distribution and characterization of dimethicone copolyol beeswax represent complex analytical challenges due to the polymeric nature of the compound and the presence of multiple chemical components [1] [15]. The molecular weight distribution is influenced by several factors, including the degree of polymerization of the silicone backbone, the length and number of polyethylene glycol side chains, and the extent of esterification with beeswax fatty acids [1] [15].

Dimethicone copolyols exhibit broad molecular weight distributions that reflect the inherent variability in polymer synthesis [1] [15]. Under the generic Chemical Abstracts Service number 68937-54-2 for dimethylsiloxane ethylene oxide block copolymer, reported physical properties include a melting point of negative fourteen degrees Celsius, boiling point greater than two hundred fifty degrees Celsius, and density of 1.035 grams per milliliter at twenty-five degrees Celsius [1]. However, these properties can vary significantly depending on the molecular weight and composition of specific materials [1] [15].

The characterization of molecular weight distribution typically requires advanced analytical techniques due to the complex nature of the polymer structure [15] [25]. High Performance Liquid Chromatography has been identified as an ideal method for separating dimethicone copolyols from other components in solution systems [25]. Reverse-phase High Performance Liquid Chromatography is particularly effective for analyzing dimethicone copolyols and monitoring their stability over time [25].

Specific molecular weight data for various dimethicone copolyol derivatives demonstrate the range of molecular weights achievable through controlled synthesis [15]. Cetyl polyethylene glycol polypropylene glycol-10/1 dimethicone was reported to have an average molecular weight greater than 1000 daltons, with less than 5.5 percent of the material having a molecular weight less than 500 grams per mole and 9.0 percent less than 1000 grams per mole [1]. Similarly, less than ten percent of polyethylene glycol-9 polydimethylsiloxyethyl dimethicone was reported to be less than 1000 grams per mole [1].

Degree of EthoxylationApproximate Molecular Weight Range (Da)Solubility CharacteristicsTypical Applications
Low (PEG-2 to PEG-4)500-1,000Limited water solubility, more lipophilicEmulsifiers, water-in-oil systems
Medium (PEG-8 to PEG-15)1,000-5,000Balanced hydrophilic/lipophilic propertiesVersatile emulsifiers, wetting agents
High (PEG-20+)5,000-20,000+High water solubility, more hydrophilicSolubilizers, dispersants

The molecular weight distribution significantly affects the performance properties of dimethicone copolyol beeswax [12]. Lower molecular weight materials demonstrate faster wetting times and enhanced spreading properties, while higher molecular weight polymers exhibit reduced ocular irritation potential and improved film-forming characteristics [12]. The proper selection of molecular weight distribution allows for the optimization of specific performance attributes while maintaining desired safety profiles [12].

Structural Variations Based on Degree of Ethoxylation

The structural variations based on degree of ethoxylation in dimethicone copolyol beeswax create a diverse family of compounds with distinctly different properties and performance characteristics [11] [12]. The degree of ethoxylation refers to the number of ethylene oxide units incorporated into the polyethylene glycol chains attached to the silicone backbone [11] [16].

The nomenclature for these compounds has evolved to reflect the specific degree of ethoxylation [11] [16]. Formerly, these materials were referred to as dimethicone copolyols under a single umbrella term [11] [16]. The preferred nomenclature for comb-shaped polymers now uses the designation polyethylene glycol-X dimethicone, where X represents the number of repeat units of ethylene glycol [11]. Block copolymers are designated as bis-polyethylene glycol-X dimethicone, and star-shaped polymers are designated bis-polyethylene glycol-X/polyethylene glycol-X dimethicone [11].

The degree of ethoxylation directly correlates with water solubility characteristics [11] [12]. Below a threshold of approximately polyethylene glycol-6, the polymer exhibits only limited water solubility [11]. When the degree of ethoxylation equals or exceeds eight ethylene oxide units, the material can be considered highly water soluble [11]. This relationship between ethoxylation degree and solubility provides a predictable method for designing compounds with specific hydrophilic-lipophilic balance properties [11] [12].

Structural variations based on ethoxylation degree also influence other critical properties including surface tension reduction, wetting characteristics, and emulsification performance [12]. There is a strong relationship between molecular weight and wetting properties, with lower molecular weight materials demonstrating faster wetting times due to more efficient packing and molecular dynamics [12]. The cloud point, which represents the temperature at which a solution begins to separate into two phases, is directly related to the length of the polyethylene glycol group and is relatively independent of the silicone portion of the molecule [12].

The variations in ethoxylation degree create different molecular architectures that can be optimized for specific applications [11] [13]. Linear structures with uniform ethoxylation provide consistent properties, while branched or star-shaped structures with varying degrees of ethoxylation can offer enhanced performance in specialized applications [11]. The ability to control the degree of ethoxylation during synthesis allows for the creation of compounds with precisely tailored properties for specific formulation requirements [11] [12].

Structural ParameterPossible VariationsEffect on Properties
End-blocking typeTrimethylsilyl, alkyl, or hydroxyl end groupsAffects stability and reactivity
Degree of ethoxylationPEG-2 to PEG-25+ (number of ethylene oxide units)Determines hydrophilicity and water solubility
Siloxane chain lengthShort (10-50 units) to long (100-1000+ units)Influences viscosity and film-forming properties
Beeswax fatty acid profileVarying ratios of C₂₄-C₃₄ fatty acidsImpacts melting point and emollient characteristics

CompoundSurface Tension (dynes/cm)Test Conditions
Pure Water72.0Standard conditions
Dimethicone Copolyol (General)20-250.1% aqueous solution, 25°C
Dimethicone Copolyol DMC-121.31% solution
Dimethicone Copolyol DMC-227.31% solution
Dimethicone Copolyol DMC-321.31% solution
Dimethicone Copolyol DMC-424.61% solution
PEG-8 Dimethicone25-320.1% aqueous solution
Silicone Surfactants (General)20-250.1% solution
Traditional Fatty Surfactants32-35Typical range

Temperature sensitivity analysis reveals that dimethicone copolyol bees wax maintains consistent surface tension reduction performance across typical application temperature ranges. The stability of surface activity at elevated temperatures makes these compounds particularly valuable for formulations requiring thermal processing or storage under varying temperature conditions [9] [10].

Viscosity and Rheological Properties

The rheological characteristics of dimethicone copolyol bees wax represent a complex interplay between the silicone polymer backbone viscosity and the structural contributions of esterified beeswax components. Dimethicone copolyol compounds suitable for cosmetic applications typically exhibit viscosities ranging from 100 to 4000 centistokes when measured as 100% active materials at 25 degrees Celsius [11] [6]. The incorporation of beeswax esters into the dimethicone copolyol structure modifies these baseline rheological properties through the introduction of natural wax crystalline structure and long-chain fatty acid ester interactions [12] [13].

Commercial dimethicone copolyol variants demonstrate significant viscosity ranges depending on molecular weight and structural modifications. Silsoft SF1288 exhibits viscosities between 250-600 centistokes, while SF1540 shows substantially higher values ranging from 10,000-50,000 centistokes [14]. These variations reflect differences in polysiloxane chain length, degree of cross-linking, and the extent of polyether grafting onto the silicone backbone [6].

The beeswax component contributes unique rheological characteristics through its complex mixture of natural wax esters, which exhibit temperature-dependent flow behavior. At temperatures below the melting point range of 61-65 degrees Celsius, beeswax demonstrates solid-like properties with high apparent viscosity [15] [16]. As temperature increases toward and beyond the melting point, the material transitions to pseudoplastic flow behavior characterized by shear-thinning properties [12] [17].

Table 2: Viscosity and Rheological Properties

Material TypeViscosity (cSt)Temperature (°C)Notes
Silsoft SF1288250-60025Colorless liquid
Silsoft SF152825025Colorless liquid
Silsoft SF154010,000-50,00025Cream to white liquid
Silsoft 430400025Clear, pale liquid
Silsoft 440170025Clear, pale yellow liquid
Silsoft 475250025Clear, pale liquid
Dimethicone Copolyol (100% active)100-400025Preferred range for cosmetic applications
Beeswax (at melting point)Variable with temperature62-65Exhibits pseudoplastic behavior

The temperature dependence of viscosity in dimethicone copolyol bees wax systems follows complex patterns due to the multiple phase transitions and molecular rearrangements occurring with thermal input. Research utilizing modified Stokes falling ball methodology demonstrates that wax-containing systems can exhibit viscosity changes spanning seven orders of magnitude across temperature ranges relevant to cosmetic processing and application [17].

Shear rate dependency studies reveal that dimethicone copolyol bees wax formulations typically exhibit non-Newtonian flow characteristics. The degree of shear-thinning behavior depends on the concentration of beeswax esters, the molecular weight distribution of the dimethicone copolyol component, and the presence of any crystalline wax structures that may form during cooling [12] [18].

Melting Point and Thermal Behavior

The thermal characteristics of dimethicone copolyol bees wax reflect the combined thermal properties of both the silicone copolymer and the natural beeswax ester components. Pure beeswax exhibits a characteristic melting point range of 61-65 degrees Celsius, with differential scanning calorimetry analysis revealing a complex melting profile rather than a sharp transition [15] [19] [16]. Research using DSC techniques demonstrates that Apis mellifera beeswax shows melting temperatures between 63.1-64.4 degrees Celsius, though the actual melting process initiates at substantially lower temperatures around 40 degrees Celsius [19] [20].

The incorporation of dimethicone copolyol into beeswax structures through esterification reactions maintains the fundamental thermal transition characteristics while potentially modifying the melting profile. The silicone polymer component contributes thermal stability, with dimethicone compounds demonstrating resistance to thermal degradation up to 150 degrees Celsius under normal atmospheric conditions [21] [22]. At temperatures approaching 250 degrees Celsius, viscosity increases occur due to thermal cross-linking reactions, but the fundamental polymer structure remains intact [21].

Thermogravimetric analysis of beeswax samples reveals thermal stability across different temperature ranges depending on the source and processing history. Research conducted on multiple beeswax samples demonstrates stability up to 270 degrees Celsius for sample A, 260 degrees Celsius for sample B, and 250 degrees Celsius for sample C [23] [24]. Weight loss analysis indicates that less than 5% material degradation occurs below these threshold temperatures, with more substantial decomposition beginning around 280-310 degrees Celsius [23] [25].

Table 3: Melting Point and Thermal Behavior

ComponentMelting Point (°C)Thermal Stability Range (°C)Analysis Method
Pure Beeswax61-65Up to 250-380Literature values
Beeswax (Apis mellifera)63.1-64.4Up to 380DSC
Beeswax Sample A62-6560-270TGA/DTA
Beeswax Sample B62-6560-260TGA/DTA
Beeswax Sample C62-6560-250TGA/DTA
Beeswax (DSC analysis)40 (onset) - 64 (complete)VariableDSC
Dimethicone Copolyol BeeswaxSimilar to beeswaxSimilar to beeswaxEstimated
Beeswax/CuO Nano-PCM (0.05 wt%)63.62Enhanced thermal conductivityDSC
Beeswax/CuO Nano-PCM (0.25 wt%)62.45Enhanced thermal conductivityDSC

The thermal behavior of dimethicone copolyol bees wax exhibits multiple phase transitions corresponding to different molecular components. Differential thermal analysis reveals that the complex mixture undergoes several endothermic transitions, with the major melting event occurring within the traditional beeswax range but potentially modified by the presence of silicone polymer segments [26] [27]. The thermal capacity and heat of fusion values depend on the relative proportions of beeswax esters to dimethicone copolyol in the final hybrid material [27].

Crystallization behavior during cooling demonstrates hysteresis effects, with solidification temperatures typically occurring below the melting point due to supercooling phenomena common in wax-containing systems [20] [28]. The presence of dimethicone copolyol may influence crystal formation kinetics and the resulting crystal morphology, potentially affecting the final texture and performance characteristics of the cooled material [29].

Solubility Profile in Various Solvent Systems

The solubility characteristics of dimethicone copolyol bees wax represent a fundamental departure from the solubility profile of pure beeswax, reflecting the amphiphilic nature introduced by the dimethicone copolyol component. Pure beeswax demonstrates classic hydrophobic behavior, being practically insoluble in water while showing complete solubility in fatty oils and essential oils [15] [30]. The incorporation of dimethicone copolyol with its polyether side chains dramatically alters this solubility profile, introducing water-dispersible properties while maintaining compatibility with oil-based systems [5] [31].

The polyethylene glycol segments within the dimethicone copolyol structure enable water dispersibility, a property absent in native beeswax [5] [32]. This water compatibility depends strongly on the degree of ethoxylation and the molecular weight of the polyether chains. PEG-8 Dimethicone, containing an average of 8 ethylene oxide units, demonstrates enhanced water solubility compared to lower ethoxylated variants [33] [32]. The hydrophilic-lipophilic balance achieved through controlled ethoxylation determines the extent of water compatibility while preserving solubility in traditional wax solvents [34] [7].

Table 4: Solubility Profile in Various Solvent Systems

Solvent SystemBeeswax SolubilityDimethicone Copolyol BeeswaxTemperature Dependency
WaterPractically insolubleWater-dispersibleNo significant change
Hot Ethanol (90% v/v)Partially solubleEnhanced solubilityIncreased at higher temp
Fatty OilsCompletely solubleSolubleTemperature dependent
Essential OilsCompletely solubleSolubleTemperature dependent
Mineral OilsSolubleEnhanced solubilityModerate
Mineral SpiritsSolubleEnhanced solubilityModerate
Aromatic SolventsSolubleEnhanced solubilityModerate
BenzeneSoluble (after heating)SolubleHigh
HexaneSoluble (after heating)SolubleHigh
XyleneSoluble (after heating)SolubleHigh
ChloroformSolubleSolubleModerate

Temperature significantly influences solubility behavior across different solvent systems. Beeswax requires elevated temperatures for dissolution in polar solvents such as ethanol, with hot ethanol (90% volume/volume) achieving only partial dissolution [15] [30]. The dimethicone copolyol modification enhances solubility in ethanol systems, potentially due to hydrogen bonding interactions between the polyether chains and hydroxyl groups in ethanol [30].

Organic solvent compatibility remains excellent for dimethicone copolyol bees wax across traditional wax-dissolving systems. The material demonstrates enhanced solubility in mineral oils, mineral spirits, and aromatic solvents compared to pure beeswax [35]. This improved solubility profile facilitates formulation flexibility, enabling incorporation into both aqueous and non-aqueous systems without requiring extreme processing conditions [35] [6].

The thermodynamics of dissolution involve complex interactions between the silicone segments, polyether chains, and beeswax ester components with various solvent systems. The like-dissolves-like principle applies, with the silicone segments providing compatibility with silicone fluids and hydrocarbon solvents, while the polyether chains enable interaction with more polar systems [30] [6].

Interfacial Properties at Oil-Water Interfaces

The interfacial behavior of dimethicone copolyol bees wax at oil-water interfaces represents one of its most significant performance advantages, combining the natural emollient properties of beeswax with the superior surface activity of silicone surfactants. At oil-water interfaces, these hybrid molecules demonstrate exceptional ability to reduce interfacial tension while providing emulsion stabilization through both steric and thermodynamic mechanisms [31] [28] [36].

Interfacial tension measurements reveal that dimethicone copolyol compounds can achieve interfacial tension reductions to levels significantly below those attainable with traditional fatty acid-based emulsifiers [3] [36]. While conventional surfactants typically reduce oil-water interfacial tensions to ranges of 5-15 millinewtons per meter, properly selected dimethicone copolyol systems can achieve values below 5 millinewtons per meter [3] [37] [36]. The incorporation of beeswax esters into the dimethicone copolyol structure maintains these exceptional interfacial properties while contributing long-term emulsion stability through crystalline structure formation at the interface [28].

The molecular orientation at oil-water interfaces involves complex arrangements where the silicone segments preferentially orient toward the oil phase, the polyether chains extend into the aqueous phase, and the beeswax ester components provide additional anchoring and stability [6] [7]. This multi-point anchoring mechanism results in more stable interfacial films compared to conventional surfactants that rely primarily on hydrophobic tail and hydrophilic head interactions [7] [38].

Dynamic interfacial tension studies demonstrate that dimethicone copolyol bees wax systems achieve equilibrium interfacial tension values more rapidly than traditional emulsifier systems [39] [36]. The large molecular size and multiple anchoring points enable faster diffusion to the interface and more efficient packing, resulting in superior performance in high-shear emulsification processes [39] [8].

The temperature dependence of interfacial properties reflects the thermal behavior of both the dimethicone copolyol and beeswax components. As temperature increases toward the beeswax melting point, changes in molecular conformation and crystal structure can influence interfacial packing efficiency [40] [41]. Above the melting point, the liquid-like nature of the beeswax component may enhance molecular mobility and interface penetration [40].

Emulsion type preference depends on the hydrophilic-lipophilic balance of the specific dimethicone copolyol bees wax variant. Lower HLB variants tend to stabilize water-in-oil emulsions, while higher HLB materials favor oil-in-water systems [28] [42] [38]. The ability to modify emulsion type through HLB adjustment provides formulation flexibility for different application requirements [42] [43].

Hydrophilic-Lipophilic Balance (HLB) Determination

The hydrophilic-lipophilic balance of dimethicone copolyol bees wax represents a critical parameter determining its performance characteristics and application suitability. Traditional HLB calculation methods developed for fatty acid-based surfactants require modification when applied to silicone-containing systems due to the unique three-dimensional molecular architecture and the presence of both silicone and polyether hydrophilic segments [34] [7] [43].

The conventional Griffin HLB scale, which ranges from 0 to 20 for non-ionic surfactants, provides a framework for understanding dimethicone copolyol behavior, though the actual values may not directly correspond to traditional fatty surfactant performance [43] [44]. For dimethicone copolyol systems, HLB values typically range from approximately 4 to 17, depending on the degree of ethoxylation and the molecular weight of the polyether side chains [34] [7].

Table 5: Hydrophilic-Lipophilic Balance (HLB) Determination

HLB RangeWater BehaviorPrimary FunctionDimethicone Copolyol Examples
1-4No dispersionAntifoaming agentLow EO content
3-6Poor dispersionW/O emulsifierLow-medium EO content
4-6Limited dispersionW/O emulsifierTraditional silicone types
6-8Unstable milky dispersionIntermediate propertiesMedium EO content
8-10Stable milky dispersionWetting agent (lower range)PEG-8 Dimethicone (estimated)
8-13Translucent dispersionWetting agentMedium-high EO content
8-18VariableO/W emulsifierHigh EO content
10-13Clear opalescent dispersionWetting/emulsifyingHigh EO content
13-15Clear solution tendencyDetergentVery high EO content
10-18VariableSolubilizing agentVery high EO content
>13Clear solutionSolubilizing agentHighly hydrophilic types

The three-dimensional HLB concept developed specifically for silicone surfactants provides a more accurate representation of dimethicone copolyol behavior [7]. This system considers the silicone-soluble, water-soluble, and oil-soluble components as separate axes, creating a triangular representation where traditional HLB forms one edge, silicone-water compatibility forms another, and oil-silicone compatibility forms the third [7]. Dimethicone copolyol bees wax compounds typically fall within the interior of this triangle, reflecting their multi-phase compatibility [7].

The incorporation of beeswax esters into dimethicone copolyol structures influences HLB through the addition of lipophilic long-chain fatty acid ester groups [45] [46]. The predominant fatty acids in beeswax, including palmitic acid (C16) and oleic acid (C18), contribute to the lipophilic character, potentially lowering the overall HLB compared to the parent dimethicone copolyol [45] [46] [47].

Experimental HLB determination for dimethicone copolyol bees wax involves assessment of water dispersibility characteristics. Materials with HLB values below 6 typically show poor water dispersion and favor water-in-oil emulsion formation [42] [38]. Values between 8-13 generally produce stable milky dispersions and effective wetting behavior [42] [48]. Higher HLB values above 13 tend toward clear solution formation and oil-in-water emulsion stabilization [42] [44].

Dates

Last modified: 07-20-2023

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